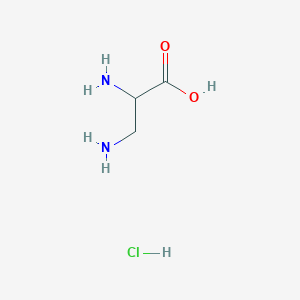

2,3-Diaminopropanoic acid hydrochloride

Description

Significance of Non-Proteinogenic Amino Acids in Biological and Synthetic Systems

While the 20 proteinogenic amino acids are the fundamental building blocks of proteins, nature's chemical diversity extends to hundreds of non-proteinogenic amino acids (NPAAs). wikipedia.orgcultivatorphytolab.com These unique amino acids play crucial roles in various biological processes and are valuable tools in synthetic chemistry.

In biological systems, NPAAs function as metabolic intermediates, signaling molecules, and defense compounds. wikipedia.orgcultivatorphytolab.comquora.com For instance, some NPAAs act as neurotransmitters, while others are components of bacterial cell walls or serve as toxins to deter herbivores. wikipedia.orgcultivatorphytolab.com They are often synthesized via pathways of secondary metabolism in microorganisms and plants. cultivatorphytolab.com The biosynthesis of these compounds can be stimulated by environmental factors like stress or nutrient availability. cultivatorphytolab.com

In the realm of synthetic chemistry, NPAAs are instrumental in creating novel peptides and other complex molecules. nih.gov Their unique side chains and stereochemistry allow for the construction of compounds with tailored properties. The incorporation of NPAAs into peptide chains can fundamentally alter their structure and biological activity, leading to the development of new therapeutic agents. nih.gov Synthetic NPAAs can be produced through various chemical modifications of natural amino acids, such as alkylation and amination. wikipedia.orgcultivatorphytolab.com

Nomenclature and Stereochemical Considerations

2,3-Diaminopropanoic acid, also referred to as 3-aminoalanine, possesses a chiral center at the alpha-carbon, leading to the existence of different stereoisomers. wikipedia.orgchem960.com The nomenclature and specific properties of these isomers are critical in their biological and chemical applications.

L-2,3-Diaminopropanoic Acid

L-2,3-Diaminopropanoic acid, systematically named (2S)-2,3-diaminopropanoic acid, is a naturally occurring isomer. wikipedia.org It serves as a precursor in the biosynthesis of various important compounds, including antibiotics and the siderophore staphyloferrin B, which is involved in iron acquisition in Staphylococcus aureus. nih.govresearchgate.net The biosynthesis of L-DAP in some bacteria involves the amination of L-serine. wikipedia.orgrsc.org This isomer is a key component in several bioactive peptides and has been identified in the Murchison meteorite, suggesting its potential role in prebiotic chemistry. nih.gov

D-2,3-Diaminopropanoic Acid

D-2,3-Diaminopropanoic acid, or (2R)-2,3-diaminopropanoic acid, is the enantiomer of the L-isomer. nih.gov While less common in nature than its L-counterpart, D-amino acids, in general, are found in the cell walls of bacteria and in some peptide antibiotics. wikipedia.org Synthetic D-DAP is a valuable building block in medicinal chemistry, used to create peptides with increased resistance to enzymatic degradation. For example, peptides incorporating D-DAP have been designed for applications in electrochemical biosensing. acs.org

Racemic 2,3-Diaminopropanoic Acid

Racemic 2,3-Diaminopropanoic acid is a mixture of equal amounts of the L- and D-isomers. The monohydrochloride salt of the racemic mixture is commonly used in solution-phase peptide synthesis. sigmaaldrich.com The physical properties of the racemic form, such as its melting point, differ from those of the individual enantiomers. sigmaaldrich.com

Role of the Hydrochloride Salt in Research Applications

In research and pharmaceutical development, organic compounds, particularly amines, are often converted into their hydrochloride salts. wikipedia.orgwisdomlib.org This practice is common for amino acids like 2,3-diaminopropanoic acid for several key reasons. medchemexpress.com

The hydrochloride salt form generally exhibits improved water solubility and stability compared to the free amino acid. wikipedia.orgwisdomlib.orgquora.com Protonation of the amino groups to form the salt increases the polarity of the molecule, enhancing its ability to dissolve in aqueous solutions, which is crucial for many experimental and formulation processes. quora.comjst.go.jpsolubilityofthings.com

Furthermore, the salt form can offer a longer shelf-life by protecting the reactive amine groups from degradation. wikipedia.org This increased stability ensures the integrity and purity of the compound during storage and handling. wikipedia.orgsolubilityofthings.com For these reasons, 2,3-diaminopropanoic acid is often supplied and utilized in its hydrochloride form for various research applications, including peptide synthesis and biological assays. sigmaaldrich.comsigmaaldrich.com

Compound Properties

| Property | L-2,3-Diaminopropanoic Acid Hydrochloride | DL-2,3-Diaminopropanoic Acid Monohydrochloride | D-2,3-Diaminopropanoic Acid |

| Synonyms | 3-Amino-L-alanine hydrochloride | 3-Amino-DL-alanine monohydrochloride | (R)-2,3-Diaminopropanoic acid, 3-Amino-D-alanine |

| Molecular Formula | C₃H₈N₂O₂ · HCl | C₃H₈N₂O₂ · HCl | C₃H₈N₂O₂ |

| Molecular Weight | 140.57 g/mol sigmaaldrich.com | 140.57 g/mol sigmaaldrich.com | 104.11 g/mol nih.gov |

| Melting Point | 231-233 °C (dec.) sigmaaldrich.com | 232 °C (dec.) sigmaaldrich.com | Not specified |

| CAS Number | 1482-97-9 sigmaaldrich.com | 54897-59-5 sigmaaldrich.com | 1915-96-4 nih.gov |

| Appearance | Solid sigmaaldrich.com | Solid sigmaaldrich.com | Not specified |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-diaminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCZPYWFRTSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970223 | |

| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | DL-2,3-Diaminopropionic acid monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54897-59-5, 6018-55-9 | |

| Record name | Alanine, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminopropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2,3-diaminopropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU6ICR549L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2,3-Diaminopropanoic Acid and Derivatives

The preparation of orthogonally protected derivatives of 2,3-diaminopropanoic acid is crucial for their use as building blocks in the synthesis of more complex molecules. nih.gov Various synthetic strategies have been established, starting from readily available precursors and employing key chemical transformations to install the vicinal diamine functionality.

A common and effective strategy for synthesizing derivatives of 2,3-diaminopropanoic acid begins with protected, commercially available amino acids. nih.govnih.gov This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products. A notable example involves the use of Nα-Fmoc-O-tert-butyl-d-serine as the chiral template. nih.govresearchgate.net

Reductive amination is a cornerstone technique for the synthesis of amines and is widely applied in the preparation of 2,3-diaminopropanoic acid derivatives. wikipedia.org This method transforms a carbonyl group into an amine through an intermediate imine, which is then reduced. wikipedia.orgyoutube.com In the context of DAP synthesis, an aldehyde derived from a precursor like serine undergoes reductive amination with various primary amines or sulfonamides. nih.govnih.gov This reaction establishes the 2,3-diamino framework of the target molecule. The use of different reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride, allows for the selective reduction of the imine intermediate. wikipedia.orgmasterorganicchemistry.com

To facilitate the formation of the imine intermediate, particularly from less reactive carbonyls or amines, Lewis acids are often employed as catalysts. mdma.chnih.gov Titanium(IV) isopropoxide (Ti(OiPr)₄) is a particularly effective Lewis acid for this purpose. nih.govmdma.ch It functions both as a catalyst and as a water scavenger, driving the equilibrium towards imine formation. mdma.ch In the synthesis of DAP derivatives from a serine-derived aldehyde, the reductive amination is assisted by Ti(OiPr)₄, which promotes the reaction between the aldehyde and various amines or sulfonamides. nih.govresearchgate.netnih.gov This method is valued for its efficiency and mild reaction conditions, and it is compatible with a range of sensitive functional groups. mdma.chpsu.edu The process typically involves stirring the ketone or aldehyde with the amine, Ti(OiPr)₄, and a reducing agent like sodium borohydride in an alcohol solvent. mdma.chrsc.org

| Catalyst | Role in Reductive Amination | Key Features |

| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Lewis acid catalyst and water scavenger. mdma.ch | Promotes imine formation, compatible with sensitive functional groups, allows for mild reaction conditions. nih.govmdma.ch |

| Zinc Perchlorate (Zn(ClO₄)₂) | Lewis acid catalyst. nih.gov | Used in a robust method for reductive amination of primary amines with aldehydes and ketones. nih.gov |

| Tin(IV) Lewis Acids (e.g., iPr₃SnOTf) | Moisture-tolerant Lewis acid catalyst. nih.gov | Effective for reductive amination even in the presence of water and at elevated temperatures. nih.gov |

The stereochemistry of 2,3-diaminopropanoic acid is critical for its biological function and its application in synthesizing complex natural products. To achieve high enantiopurity, syntheses often employ chiral starting materials. nih.gov D-serine is a commonly used chiral template for the synthesis of L-2,3-diaminopropanoic acid derivatives. researchgate.netnih.govmdpi.com

The synthetic route starts with an orthogonally protected form of D-serine, such as Nα-Fmoc-O-tert-butyl-d-serine. nih.govnih.gov This precursor is converted into an aldehyde, which then undergoes a Ti(OiPr)₄-assisted reductive amination. nih.gov The final step involves the oxidation of the primary alcohol function to a carboxylic acid, completing the amino acid structure. researchgate.netnih.gov A key advantage of this strategy is the preservation of the original stereocenter's chirality from D-serine throughout the entire reaction sequence. researchgate.netnih.gov

| Chiral Precursor | Key Transformation | Resulting Product | Stereochemical Outcome |

| Nα-Fmoc-O-tert-butyl-d-serine | Conversion to aldehyde, followed by Ti(OiPr)₄-assisted reductive amination and oxidation. nih.govnih.gov | Orthogonally protected L-2,3-diaminopropanoic acid (L-Dap) methyl esters. nih.govnih.gov | Chirality of the starting D-serine is preserved. researchgate.netnih.gov |

| N-protected L-aspartic acid | Curtius rearrangement of the β-carboxyl group. oup.com | N²-Protected L-2,3-diaminopropanoic acids. oup.com | Rearrangement proceeds with retention of configuration. nih.gov |

| [1'(R)-α-methylbenzyl]aziridine-2(R)-carboxylate | Regioselective ring-opening with azide (B81097). bioorg.org | 3-amino-2-azidopropionate, precursor to orthogonally protected 2,3-diaminopropionate. bioorg.org | Reaction proceeds with complete inversion of configuration at the reaction center. bioorg.org |

The Curtius rearrangement is a versatile and powerful reaction in organic synthesis for converting carboxylic acids into primary amines via an acyl azide and an isocyanate intermediate. nih.govwikipedia.org This reaction is known for its tolerance of various functional groups and its stereospecific nature, proceeding with complete retention of configuration. nih.govnumberanalytics.com

This rearrangement has been successfully applied to the synthesis of N²-protected L-2,3-diaminopropanoic acids. oup.com The strategy begins with an N-protected L-aspartic acid derivative. The free β-carboxyl group is converted into an acyl azide, which then undergoes the Curtius rearrangement upon heating to form an isocyanate. This intermediate is subsequently trapped by a suitable nucleophile, such as an alcohol, to generate a carbamate, which can be hydrolyzed to afford the desired β-amino group of the DAP product. oup.comnih.gov This method provides an alternative route to DAP derivatives from readily available aspartic acid. bioorg.org

Another effective method for preparing 2,3-diaminopropanoic acid derivatives involves the ring-opening of activated aziridines. bioorg.org Specifically, enantiomerically pure aziridine-2-carboxylates serve as valuable precursors. A reported synthesis utilizes a commercially available chiral N-benzylaziridine-2-carboxylate. bioorg.org

The key step is the direct, regioselective ring-opening of the aziridine (B145994) ring with an azide nucleophile. bioorg.org This reaction is catalyzed by a Lewis acid like aluminum chloride (AlCl₃) in an aqueous medium and proceeds with complete inversion of stereochemistry at the site of nucleophilic attack. bioorg.org The resulting 3-amino-2-azidopropionate intermediate contains the two necessary nitrogen functions. The azido (B1232118) group can then be reduced to a primary amine, and subsequent protection steps can be carried out to install orthogonal protecting groups, yielding the desired orthogonally protected 2,3-diaminopropanoic acid. bioorg.org

Prebiotically Plausible Synthesis Mechanisms (e.g., Michael Addition to Dehydroalanine (B155165) Nitriles)

The origin of amino acids is a fundamental question in prebiotic chemistry. Research has demonstrated a high-yielding, prebiotically plausible synthesis of the 2,3-diaminopropanoic acid residue through the Michael addition of ammonia (B1221849) to a dehydroalanine (Dha) nitrile. nih.gov This pathway suggests that Dap is not only constitutionally simpler than its homolog lysine (B10760008) but also generationally simpler when starting from nitrile chemistry. nih.gov

The proposed mechanism involves the reaction of an N-acetyl-dehydroalanine nitrile (Ac-Dha-CN) with ammonia. At a pH of 9 and room temperature, a slow but clean conversion of Ac-Dha-CN to N-acetyl-2,3-diaminopropanoic acid nitrile (Ac-Dpr-CN) is observed. nih.gov This reaction provides a direct route to the Dap framework from precursors considered relevant to early Earth conditions. nih.govnih.gov Dehydroalanine derivatives, key intermediates in this synthesis, have been proposed as important compounds for prebiotic peptide formation. nih.gov The simplicity of this synthesis, utilizing ammonia's addition to a dehydroalanine moiety, supports the hypothesis that Dap could have been an available component in the prebiotic inventory before more complex amino acids like lysine. nih.gov

Protecting Group Strategies in 2,3-Diaminopropanoic Acid Synthesis

The synthesis of peptides and other complex molecules containing Dap requires a sophisticated use of protecting groups to ensure regioselectivity. The differential reactivity of the Nα- and Nβ-amino groups must be managed, which is achieved through orthogonal protection schemes. nih.gov

Orthogonal protecting groups are essential in peptide synthesis, as they can be removed under distinct chemical conditions without affecting other groups. nih.gov This strategy is widely applied in the synthesis of Dap derivatives. A common approach involves pairing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group with the acid-labile tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (Tosyl, Ts) groups. nih.gov

For instance, a synthetic strategy for L-Dap methyl esters was developed where the Nα-amino group was protected by Fmoc, and the Nβ-amino group was protected by either Boc or Ts. nih.gov In solid-phase peptide synthesis (SPPS), the Nα-amino group is typically protected with Fmoc, which is removed by a base like piperidine (B6355638), while side chains are protected with acid-labile groups such as Boc. nih.govnih.gov Another protecting group, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), is sometimes used for the side-chain amino group of Dap. The Dde group is orthogonal to both Fmoc and Boc, as it is selectively removed using hydrazine. nih.gov This multi-layered orthogonality allows for precise, stepwise modifications of the Dap residue within a peptide sequence.

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Reference |

|---|---|---|---|---|

| 9-fluorenylmethyloxycarbonyl | Fmoc | Nα-amino group | Base (e.g., 20% piperidine in DMF) | nih.govnih.gov |

| tert-butyloxycarbonyl | Boc | Nβ-amino group or N-terminus | Acid (e.g., TFA) | nih.govnih.gov |

| p-toluenesulfonyl | Tosyl (Ts) | Nβ-amino group | Strong acid or reductive conditions | nih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Nβ-amino group | Hydrazine in DMF | nih.gov |

The orthogonal protection schemes described above are instrumental for the chemoselective functionalization of Dap's two amino groups. By selectively deprotecting one amino group while the other remains masked, specific modifications can be directed to either the α or β position.

A clear example is the solid-phase N-methylation of Dap residues within a peptide. nih.gov In this process, a resin-bound peptide containing a Dap residue, with its Nα-amino group protected by Fmoc and its Nβ-amino group protected by Dde, is first treated to remove the Dde group with hydrazine. nih.gov The newly freed Nβ-amino group is then reacted with 2-nitrobenzenesulfonyl chloride (2-Nbs-Cl) and subsequently methylated. nih.gov This demonstrates a precise, chemoselective modification of the side-chain amino group without affecting the peptide backbone's N-terminal amine. General methods for the selective N-methylation of bifunctional amines using supercritical methanol (B129727) over solid acid-base catalysts have also been developed, which could be applicable to Dap derivatives. nih.gov

Synthesis of Bioactive Derivatives and Analogs

2,3-Diaminopropanoic acid serves as a versatile scaffold for the synthesis of various bioactive compounds, including enzyme inhibitors and peptide-based antimicrobial agents.

A prominent class of bioactive Dap derivatives are Nβ-acylated compounds designed as enzyme inhibitors. N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a potent and irreversible inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the fungal cell wall. nih.govnih.govnih.gov

The synthesis of FMDP and its analogs is typically achieved by acylating the Nβ-amino group of a selectively protected Dap precursor. nih.gov The process often starts with Nα-tert-butoxycarbonyl-L-2,3-diaminopropanoic acid (Nα-Boc-L-Dap). nih.gov The free Nβ-amino group is then acylated using an activated ester, such as an N-succinimidoyl ester of 4-methoxyfumaric acid. The final step involves the removal of the Boc protecting group to yield the target inhibitor, FMDP. nih.gov Other N3-oxoacyl derivatives have also been synthesized and shown to alkylate and inhibit the fungal enzyme in a time-dependent manner. nih.gov

| Derivative Name | Abbreviation | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|---|

| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid | FMDP | Glucosamine-6-phosphate synthase | Antifungal, antimicrobial | nih.govnih.gov |

| N3-fumaramoyl-L-2,3-diaminopropanoic acid analogues | - | Glucosamine-6-phosphate synthase | Enzyme inhibition | nih.gov |

| N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid | - | Glucosamine-6-phosphate synthase | Antifungal | nih.gov |

The unique structural properties of Dap and its bioactive derivatives like FMDP make them valuable components for creating peptidic conjugates with enhanced therapeutic potential. By incorporating FMDP into peptides, researchers have developed novel antimicrobial agents. nih.gov These peptidic derivatives often exhibit improved transport into microbial cells, leading to potent activity against pathogenic fungi such as Candida albicans. nih.govnih.gov

The synthesis of these conjugates involves coupling FMDP as an amino acid unit into a growing peptide chain, typically using standard solid-phase or solution-phase peptide synthesis techniques. nih.govnih.gov Structure-activity relationship studies have revealed that the biological activity of these conjugates can be tuned by altering the peptide sequence. For example, various dipeptides, tripeptides, and other oligopeptides of FMDP have been synthesized and evaluated, with certain sequences showing superior antifungal efficacy. nih.govnih.govacs.org Specifically, tripeptides were generally found to be more active than other examined peptides, with a lysyl peptide, Lys-Nva-FMDP, identified as a particularly active compound. nih.gov

Stereoselective Deuteration of 2,3-Diaminopropanoic Acid Derivatives

The site-selective incorporation of deuterium (B1214612) into amino acids and their derivatives is a powerful strategy for mechanistic studies, structural biology, and improving the pharmacokinetic profiles of peptide-based therapeutics. Efficient methodologies have been developed for the stereoselective α-deuteration of 2,3-diaminopropanoic acid (DAP) derivatives, providing access to enantiopure deuterated building blocks. acs.orgnih.gov

One prominent method involves the diastereoselective addition of various amines to a chiral bicyclic dehydroalanine equivalent in deuterated alcohols. acs.org This approach facilitates site-selective deuteration at the Cα position of the resulting DAP derivatives. The reaction has been shown to be effective with a range of primary and secondary amines, including benzylamine, diethylamine, and cyclic amines like pyrrolidine, piperidine, and azepane. acs.org The process, which combines a tandem Michael addition with a deuteration step, consistently yields the desired α-deuterated DAP adducts with high chemical conversions and significant deuterium incorporation. acs.org

Another established technique for achieving H/D exchange is through the deprotonation of a chiral bicyclic serine equivalent, followed by a selective deuteration step. acs.orgacs.org This method also provides access to α-deuterated amino acid derivatives with high isotopic enrichment. Subsequent acidic hydrolysis of the intermediate can yield the final deuterated amino acid hydrochloride. acs.org

The research findings highlight the successful synthesis of α-deuterated 2,3-diaminopropanoic acid derivatives with high efficiency. The tandem Michael addition-deuteration reaction using a chiral dehydroalanine starting material has been particularly effective.

Table 1: Stereoselective Deuteration of a Chiral Dehydroalanine Derivative to Yield α-Deuterated 2,3-Diaminopropanoic Acid (DAP) Derivatives

| Nucleophile (Amine) | Product | Conversion (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Benzylamine | 5f | ≥91 | ≥90 |

| Diethylamine | 5g | ≥91 | ≥90 |

| Pyrrolidine | 5h | ≥91 | ≥90 |

| Piperidine | 5i | ≥91 | ≥90 |

| Azepane | 5j | ≥91 | ≥90 |

Data sourced from Organic Letters, 2022. acs.org

Nucleoamino Acid and Cationic Nucleopeptide Synthesis

2,3-Diaminopropanoic acid serves as a versatile scaffold for the synthesis of modified peptides, including nucleoamino acids and cationic nucleopeptides, which are of interest for biomedical applications. nih.govresearchgate.net A key synthetic strategy involves creating a building block suitable for solid-phase peptide synthesis (SPPS).

A reported approach begins with commercially available Boc/Fmoc-protected L-2,3-diaminopropanoic acid. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group is removed through acid treatment, yielding Nβ-Fmoc-L-2,3-diaminopropanoic acid in high yield. researchgate.net This intermediate is then coupled with a nucleobase derivative, such as thyminyl acetic acid, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine). researchgate.net This reaction attaches the DNA nucleobase to the α-amino group via an amide bond, resulting in a Fmoc-protected nucleoamino acid monomer with a reported yield of 89%. researchgate.net

This monomer can then be used in standard Fmoc-based solid-phase synthesis to assemble novel nucleopeptides. nih.gov For instance, a thymine-functionalized nucleopeptide has been constructed where these nucleobase-containing L-diaminopropanoic acid units are alternated with underivatized L-lysine residues. nih.govresearchgate.net The inclusion of lysine residues confers a net positive charge to the peptide backbone, creating a cationic nucleopeptide. researchgate.net These cationic oligomers are designed to improve water solubility and enhance interaction with negatively charged natural nucleic acids like DNA and RNA. researchgate.net

Characterization studies using circular dichroism have suggested that these thymine-containing cationic nucleopeptides can interact with both DNA and RNA. nih.gov Furthermore, these synthetic nucleopeptides have demonstrated high resistance to enzymatic degradation in human serum stability assays. nih.govresearchgate.net

Table 2: Synthesis of a Thymine-Based Nucleoamino Acid Monomer

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Boc/Fmoc-protected L-2,3-diaminopropanoic acid | Acid treatment | Nβ-Fmoc-L-2,3-diaminopropanoic acid | High |

| 2 | Nβ-Fmoc-L-2,3-diaminopropanoic acid | Thyminyl acetic acid, HATU, DIEA | Fmoc-protected thymine (B56734) nucleoamino acid | 89 |

Data sourced from Amino Acids, 2012 and ResearchGate. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis of 2,3-Diaminopropanoic Acid

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, is a crucial component in the biosynthesis of various secondary metabolites. wikipedia.orgnih.gov Its formation is not directed by the genetic code but occurs through specialized enzymatic pathways.

Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Mediated Amination of Serine

A primary route for the synthesis of 2,3-diaminopropionate involves the pyridoxal phosphate (PLP)-mediated amination of serine. wikipedia.org This biosynthetic process is characterized by the elimination of the α-hydrogen from serine, while both β-hydrogens are retained. rsc.orgelectronicsandbooks.com Subsequently, ammonia (B1221849) attaches to the β-carbon with retention of its configuration. rsc.orgelectronicsandbooks.com This mechanism aligns with PLP-dependent β-replacement reactions, which proceed through the formation of an aminoacrylate intermediate. rsc.org

In the biosynthesis of the antibiotic capreomycin, the enzymes CmnB and CmnK are involved in converting O-phospho-L-serine and L-glutamic acid into L-Dap. nih.gov

Enzymatic Pathways in Microorganisms (e.g., SbnA and SbnB in Staphylococcus aureus)

In the bacterium Staphylococcus aureus, the enzymes SbnA and SbnB are essential for the production of L-2,3-diaminopropionic acid. nih.govdoaj.org These genes are part of the staphyloferrin B biosynthetic gene cluster. nih.govresearchgate.net The process begins with SbnA, a PLP-dependent enzyme, which utilizes O-phospho-L-serine and L-glutamate to synthesize an intermediate metabolite called N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). nih.govnih.govebi.ac.ukuniprot.org Subsequently, the enzyme SbnB, which is dependent on NAD+, facilitates the oxidative hydrolysis of ACEGA. nih.govnih.govebi.ac.uk This final step yields L-Dap and α-ketoglutarate. nih.govresearchgate.netnih.gov

Mutation of either the sbnA or sbnB gene halts the synthesis of staphyloferrin B, a siderophore crucial for iron acquisition in S. aureus. nih.govdoaj.org This blockage can be overcome by supplementing the growth medium with L-2,3-diaminopropionic acid, confirming the role of these enzymes in its synthesis. nih.govdoaj.org

| Enzyme | Organism | Substrates | Product |

| SbnA | Staphylococcus aureus | O-phospho-L-serine, L-glutamate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) |

| SbnB | Staphylococcus aureus | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA), NAD+ | L-2,3-diaminopropionic acid, α-ketoglutarate |

2,3-Diaminopropanoic Acid as a Precursor in Natural Product Biosynthesis

L-2,3-diaminopropionic acid serves as a fundamental building block for a diverse array of natural products with significant biological activities. nih.govmedchemexpress.com

Antibiotics (e.g., Zwittermicin A, Tuberactinomycin, Bleomycins)

Zwittermicin A: This aminopolyol antibiotic, produced by Bacillus thuringiensis, incorporates L-2,3-diaminopropionate as one of its five essential building blocks. nih.govresearchgate.netresearchgate.net The genes zwa5A and zwa5B have been identified as candidates for its de novo biosynthesis. nih.gov Interruption of the zwa5A gene inhibits Zwittermicin A production, which can be restored by the addition of external 2,3-diaminopropionate. nih.gov

Tuberactinomycin: This family of antitubercular peptide antibiotics, which includes viomycin (B1663724) and capreomycin, utilizes L-2,3-diaminopropionate as a nonproteinogenic amino acid in its cyclic pentapeptide core. wikipedia.orgnih.govnih.govresearchgate.net In the biosynthesis of viomycin, it is proposed that the enzymes VioB and VioK catalyze the conversion of L-serine to L-2,3-diaminopropionate. nih.govresearchgate.net

Bleomycins: These glycopeptide-derived antitumor antibiotics feature an L-2,3-diaminopropionic acid derivative in their structure. nih.govnih.gov

Siderophores (e.g., Staphyloferrin B)

L-2,3-diaminopropionic acid is a critical component of staphyloferrin B, a siderophore produced by Staphylococcus aureus to acquire iron. nih.govnih.govresearchgate.net The biosynthesis of staphyloferrin B involves the condensation of L-2,3-diaminopropionic acid with citrate (B86180) and α-ketoglutarate, a process carried out by a series of synthetase enzymes encoded within the sbn operon. nih.govdoaj.org

| Natural Product | Class | Producing Organism | Role of 2,3-Diaminopropanoic Acid |

| Zwittermicin A | Antibiotic | Bacillus thuringiensis | Essential building block |

| Tuberactinomycin (e.g., Viomycin) | Antibiotic | Streptomyces sp. | Component of the cyclic peptide core |

| Bleomycin | Antibiotic | Streptomyces verticillus | Structural component |

| Staphyloferrin B | Siderophore | Staphylococcus aureus | Key precursor molecule |

Influence on Cellular Metabolism

The accumulation of L-2,3-diaminopropanoic acid can generate significant metabolic stress within cells by disrupting essential biosynthetic pathways. nih.gov

In organisms like Salmonella enterica, L-Dap accumulation has been shown to specifically inhibit the biosynthesis of both Coenzyme A (CoA) and the branched-chain amino acid isoleucine. nih.gov CoA is a vital cofactor in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. mdpi.com Isoleucine is an essential amino acid that must be synthesized by the cell or obtained from the environment. numberanalytics.com The inhibition of these two fundamental pathways by L-Dap highlights its potent effect on central metabolism, leading to growth impairment if not properly detoxified. nih.gov

The inhibitory effect of L-Dap on Coenzyme A biosynthesis is directly linked to its interaction with pantothenate synthetase (PanC). nih.gov Pantothenate synthetase is a key enzyme in the CoA pathway, catalyzing the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). rug.nlnih.govmdpi.com Research has demonstrated that L-Dap can act as a substrate for pantothenate synthetase. nih.gov In the presence of pantoate and ATP, PanC can utilize L-Dap instead of its natural substrate, β-alanine, to produce an analogue of pantothenate, identified as 2-aminopantothenate. nih.gov This competitive inhibition and diversion of PanC activity disrupts the normal flow of the CoA biosynthetic pathway. Studies on Escherichia coli pantothenate synthetase have confirmed its broad substrate scope, accepting a variety of amines, including (R)- and (S)-2,3-diaminopropionic acid hydrochloride, for the amidation of pantoate. rug.nlnih.gov

Table 2: Interaction of L-Dap with Pantothenate Synthetase (PanC)

| Enzyme | Natural Reaction | L-Dap Interaction |

|---|

Beyond its direct impact on CoA and isoleucine synthesis, L-Dap modulates the metabolic network in broader ways. In S. enterica, the accumulation of L-Dap creates a requirement for proline for growth, indicating that it also negatively affects proline biosynthesis. nih.gov Furthermore, the detoxification of L-Dap can introduce additional metabolic stress. The enzyme diaminopropionate ammonia-lyase (DpaL) degrades L-Dap into pyruvate (B1213749) and ammonia. This reaction proceeds through an unbound 2-aminoacrylate (2AA) intermediate, a reactive enamine that can cause cellular damage if it accumulates. The enzyme RidA is crucial for mitigating this "2AA stress" by promoting the rapid hydrolysis of 2-aminoacrylate. nih.gov This demonstrates that while L-Dap is a building block for some microbial products, its presence as a free amino acid can disrupt multiple metabolic nodes, including proline, pantothenate, and isoleucine biosynthesis, while its degradation introduces reactive intermediate stress. nih.gov

Biological Activities and Mechanistic Studies

Enzyme Inhibition and Modulation

2,3-Diaminopropanoic acid and its derivatives have been shown to interact with and modulate the activity of several key enzymes.

Derivatives of L-2,3-diaminopropanoic acid (L-Dap) are recognized as inhibitors of Glucosamine-6-Phosphate (GlcN-6-P) synthase, an enzyme crucial for the biosynthesis of cell wall components in fungi and bacteria. nih.gov Novel inhibitors based on the acylation of the N3 amino group of L-Dap have been designed. nih.gov Specifically, N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid have been demonstrated to inactivate GlcN-6-P synthase from Saccharomyces cerevisiae and Candida albicans in a time- and concentration-dependent manner. nih.govnih.gov Kinetic studies suggest a two-step process involving the initial formation of a reversible enzyme-inhibitor complex, followed by the irreversible modification of the enzyme. nih.gov

A variety of L-2,3-diaminopropanoic acid derivatives have been synthesized and tested for their inhibitory activity against GlcN-6-P synthase. The table below summarizes key inhibitors and their reported effectiveness.

| Inhibitor Name/Class | Target Organism/Enzyme Source | Inhibition Type / Potency | Reference |

| N3-(iodoacetyl)-L-2,3-diaminopropanoic acid | Bacterial and Fungal GlcN-6-P Synthase | Strong, irreversible inactivator | nih.gov |

| FCDP (a derivative of 2,3-diaminopropanoic acid) | Salmonella typhimurium GlcN-6-P Synthase | Kᵢ = 85 µM | nih.gov |

| EADP (epoxysuccinic derivative) | Saccharomyces cerevisiae GlcN-6-P Synthase | Competitive inhibitor, Kᵢ = 40 µM | nih.gov |

| N3-oxoacyl derivatives (e.g., compound 3 with trans-beta-benzoyl acrylic acid) | Candida albicans GlcN-6-P Synthase | Most potent inhibitor in its series | nih.gov |

This table is for informational purposes and is based on available research data.

The irreversible inhibition of fungal GlcN-6-P synthase by L-2,3-diaminopropanoic acid derivatives occurs through alkylation. nih.gov These inhibitors have been shown to alkylate the fungal enzyme in a time-dependent fashion. nih.gov The molecular mechanism of this inactivation has been elucidated, revealing that the inhibitor forms a covalent bond with the enzyme. nih.gov For derivatives containing a conjugated double-bond system, the reaction with GlcN-6-P synthase results in the formation of a stable carbon-sulfur (C-S) bond with the N-terminal cysteine residue of the enzyme, without further rearrangement. nih.gov In the case of epoxide-containing derivatives, the reaction with a model N-terminal fragment of the enzyme leads to the formation of a substituted thiazine (B8601807) derivative. nih.gov

2,3-Diaminopropanoic acid is an effective inhibitor of polyphenoloxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. medchemexpress.com It has been shown to inhibit the activity of PPO sourced from mushrooms, artichokes, and basil. medchemexpress.com This inhibition helps prevent the undesirable browning reactions that affect the quality of produce. medchemexpress.com

Glucosamine-6-Phosphate Synthase Inhibition

Antioxidant and Anti-Glycation Properties

Beyond enzyme inhibition, 2,3-diaminopropanoic acid exhibits protective properties through its ability to counteract harmful glycation processes.

2,3-Diaminopropanoic acid (Dap) and peptides containing an N-terminal Dap residue act as efficient scavengers of highly reactive alpha-dicarbonyl compounds, such as methylglyoxal (B44143) (MG). nih.govnih.gov By trapping these compounds, Dap prevents them from modifying proteins and forming advanced glycation endproducts (AGEs), which are implicated in various age-related diseases. medchemexpress.comnih.gov The scavenging potency of N-terminal Dap peptides has been demonstrated through various analytical methods and compared favorably with other known AGE inhibitors. nih.gov The reaction between L-Dap-L-Leu dipeptides and methylglyoxal results in the formation of pyrazine (B50134) structures. nih.gov

Antimicrobial and Antitumor Activities

The unique structure of 2,3-Diaminopropanoic acid lends itself to the development of derivatives and complexes with potential therapeutic applications, including antimicrobial and antitumor activities.

The coordination of organic ligands to metal ions is a widely explored strategy to enhance the biological activity of compounds. Metal complexes often exhibit increased lipophilicity, which can facilitate their passage through the lipid membranes of bacteria. mdpi.com While there is a vast body of research on the antibacterial properties of metal complexes, specific studies focusing on metal complexes of 2,3-Diaminopropanoic acid are not prominent in the reviewed literature. However, the general principles suggest that such complexes could be a promising area for future research. For instance, iron (III) complexes have been shown to effectively transport bioactive ligands into microbial cells, increasing their concentration and thereby their antibacterial action. nih.gov Similarly, ruthenium (II) complexes can interact with nucleic acids, and silver (I) complexes show potent bacteriostatic effects, often superior to silver nitrate. mdpi.comnih.gov The potential for creating novel antibacterial agents by forming complexes of 2,3-Diaminopropanoic acid with various metals remains an area for further investigation.

Derivatives of 2,3-Diaminopropanoic acid have demonstrated notable antifungal properties. A significant example is N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), which acts as a potent and specific inactivator of glucosamine-6-phosphate (GlcN-6-P) synthase in Candida albicans. nih.gov This enzyme is crucial for the formation of the fungal cell wall.

Despite its potent enzymatic inhibition, FMDP itself shows relatively modest anticandidal activity, with a Minimum Inhibitory Concentration (MIC) of 200 µM, because its uptake into fungal cells is limited. nih.gov To overcome this, a "pro-drug" approach was developed. The acetoxymethyl ester of FMDP was synthesized, which can penetrate the fungal cell membrane via free diffusion. Once inside the cytoplasm, fungal enzymes hydrolyze the ester, releasing the active FMDP. This strategy leads to a continuous accumulation of the inhibitor inside the cell, resulting in a significantly higher antifungal activity, with the MIC for the FMDP ester dropping to 10 µM. nih.gov This research highlights the potential of using derivatization to enhance the therapeutic efficacy of 2,3-Diaminopropanoic acid-based compounds against fungal pathogens like Candida. nih.gov

Antifungal Activity of a 2,3-Diaminopropanoic Acid Derivative against Candida albicans

| Compound | Target Enzyme | MIC (µM) | Key Finding | Reference |

|---|---|---|---|---|

| N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Glucosamine-6-phosphate synthase | 200 | Potent enzyme inhibitor but has poor cellular uptake. nih.gov | nih.gov |

| Acetoxymethyl ester of FMDP (Pro-drug) | Glucosamine-6-phosphate synthase (after hydrolysis) | 10 | Penetrates the cell via diffusion and is hydrolyzed to active FMDP, resulting in higher antifungal activity. nih.gov | nih.gov |

The development of conjugates and derivatives of parent compounds is a common strategy in the search for new antitumor agents. This approach aims to improve targeting, enhance efficacy, and reduce toxicity. For example, studies on other nitrogen-containing heterocyclic compounds, such as aza-anthracene-triones, have shown that structural modifications and the creation of derivatives can lead to potent antitumor activities, sometimes with selectivity against specific cancer cell lines like lung or colon cancer. mdpi.com While this general principle is well-established in medicinal chemistry, specific research focusing on the antitumor activity of conjugates and derivatives of 2,3-Diaminopropanoic acid hydrochloride was not identified in the reviewed scientific literature. This represents a potential avenue for future cancer research, applying established derivatization and conjugation strategies to this unique amino acid scaffold.

Interactions with Nucleic Acids

The integrity of DNA is constantly threatened by damaging agents, including UV radiation, which can form lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). nih.gov Organisms possess complex DNA repair mechanisms to counteract this damage. While the direct role of 2,3-Diaminopropanoic acid in these mechanisms is not documented in the available research, studies on other non-canonical amino-containing molecules provide context for how such compounds can interact with nucleic acids.

For instance, research has shown that substituting the canonical DNA base adenine (B156593) with 2,6-diaminopurine (B158960) (a different molecule from 2,3-diaminopropanoic acid) can enable the self-repair of UV-induced DNA damage with high efficiency. nih.gov This repair activity stems from the excellent electron-donating properties of 2,6-diaminopurine within the DNA strand. nih.gov Although this finding does not directly involve 2,3-Diaminopropanoic acid, it illustrates the principle that molecules with specific chemical properties, such as additional amino groups, can play critical roles in nucleic acid stability and repair. The potential for 2,3-Diaminopropanoic acid or its derivatives to participate in or influence DNA repair processes remains an open question for scientific inquiry.

Neurobiological Relevance

While not an endogenous neurotransmitter itself, 2,3-diaminopropanoic acid and its derivatives have significant relevance in neurobiology, primarily through their roles as precursors to neurotoxins and their potential application in therapies for neurological disorders.

The neurobiological activity of 2,3-diaminopropanoic acid is often associated with its derivative, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). nih.gov Long-term consumption of plants containing β-ODAP is linked to neurolathyrism, a degenerative motor neuron syndrome characterized by paralysis of the lower limbs. nih.gov In some plants and bacteria, 2,3-diaminopropanoic acid also serves as a precursor to other secondary metabolites, including neurotoxins. nih.gov This connection underscores the compound's indirect but powerful influence on the nervous system through its metabolic pathways.

The unique chemical properties of 2,3-diaminopropanoic acid lend themselves to the development of potential treatments for neurological diseases. Chemically synthesized derivatives of Dap have been reported to be potent scavengers of reactive aldehyde species, which are implicated in the pathology of neurodegenerative diseases. nih.gov

Furthermore, research into "channel replacement therapy" aims to use synthetic channel-forming peptides (CFPs) to supersede defective endogenous ion channels, a novel approach for treating various diseases, including neurological conditions. researchgate.net In one such study, 2,3-diaminopropionic acid was used to modify a synthetic peptide derived from the glycine (B1666218) receptor, an important channel in neurotransmission. researchgate.net The goal was to improve the peptide's properties for potential therapeutic use. This highlights a strategy where Dap is used as a tool to engineer molecules with specific functions relevant to treating neurological disorders. researchgate.net

Biophysical Effects in Channel-Forming Peptides

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, a process fundamental to cellular signaling, particularly in excitable cells like neurons. nih.govresearchgate.net The engineering of synthetic peptides that can form ion channels is a growing field of research, offering tools to probe biological processes and potentially develop new therapeutics. researchgate.netnih.gov

2,3-Diaminopropanoic acid has been used as a strategic component in the design of synthetic channel-forming peptides to modulate their biophysical properties. Its primary amine side chain provides a positive charge at physiological pH, which can be used to alter the electrostatic environment within a synthetic pore.

In a study using a peptide derived from the M2 segment of the glycine receptor, researchers systematically substituted pore-lining threonine residues with 2,3-diaminopropionic acid (Dap). researchgate.net The introduction of the positively charged Dap residues had significant effects on the peptide's function when expressed in Xenopus oocytes.

| Ion Selectivity | Despite the increased current, there was no apparent change in the reversal potential when external Na+, Cl-, or K+ were replaced. researchgate.net | The introduction of positively charged side chains did not improve anion selectivity; the channels remained non-selective. researchgate.net |

Structural Analysis of Peptide Analogues and Channel Pore Modifications

The incorporation of 2,3-diaminopropanoic acid (Dap), a non-natural amino acid, into peptide sequences is a key strategy for modifying their structural and functional properties, particularly for peptides designed to interact with or form ion channels. nih.govresearchgate.net The unique structural features of Dap, including its short side chain with a primary amine, allow for precise alterations in charge distribution, hydrogen bonding capabilities, and conformational flexibility within a peptide backbone. nih.govkcl.ac.uk

One area of significant research has been the modification of synthetic channel-forming peptides (CFPs). nih.govresearchgate.net These peptides are designed to insert into cell membranes and form pores, a process highly dependent on the peptide's secondary structure and the electrostatic properties of the pore-lining residues. elifesciences.org In an effort to enhance the ion transport properties of a CFP derived from the glycine receptor's second transmembrane segment (M2GlyR), researchers have systematically replaced pore-lining threonine residues with the positively charged 2,3-diaminopropionic acid. nih.gov

The parent peptide, p22-T19R, S22W, was known to be water-soluble and capable of incorporating into cell membranes, but it lacked high conductance and anion selectivity. nih.govresearchgate.net The hypothesis was that introducing the positive charges of Dap's side chain into the predicted pore-lining interface would improve anion-to-cation selectivity and increase conductance. nih.gov

The structural influence of Dap extends beyond pore electrostatics. When incorporated into linear cationic amphipathic peptides, Dap confers a sensitivity to pH changes that occur during endosomal acidification. nih.govkcl.ac.uk The pKa of the β-amino group (β-NH2) in Dap is significantly lowered when it is part of a peptide compared to its free acid form. nih.gov This lowered pKa, estimated to be around 6.3, is stabilized by the electron-withdrawing effect of the peptide bonds and other factors like the peptide's conformation. nih.govkcl.ac.uk As a result, Dap-rich peptides undergo large-scale conformational changes between pH 5 and 7, a property not observed in analogous peptides containing lysine (B10760008) or ornithine. nih.gov This pH-dependent structural transition is a critical feature for designing peptide vectors for gene delivery that can escape the endosome. nih.govkcl.ac.uk

Further research into zwitterionic peptides designed for antifouling biosensors has also highlighted the structural impact of Dap. A peptide featuring repeating aspartic acid-Dap units, CP(DDap), was shown to possess not only superhydrophilicity but also greater structural rigidity and a smaller dipole moment compared to traditional zwitterionic peptides. acs.org This rigidity and altered charge distribution contribute to superior performance in complex biological fluids. acs.org

The following tables provide detailed information on the peptide analogues studied and a summary of the key research findings regarding the structural impact of Dap incorporation.

Table 1: Dap-Substituted Peptide Analogues and Their Sequences

| Peptide Name | Sequence | Modification from Parent Peptide (p22-T19R, S22W) |

|---|---|---|

| p22-T19R, S22W (Parent) | KKK-PARVGLGITTVLTMRT-S22W-S-KKK | N/A |

| T13Dap | KKK-PARVGLGI(Dap)TVLTMRTSWS-KKK | Threonine at position 13 replaced by Dap |

| T17Dap | KKK-PARVGLGITTVL(Dap)MRTSWS-KKK | Threonine at position 17 replaced by Dap |

| T20Dap | KKK-PARVGLGITTVLTMR(Dap)SWS-KKK | Threonine at position 20 replaced by Dap |

| T13,17Dap | KKK-PARVGLGI(Dap)TVL(Dap)MRTSWS-KKK | Threonines at positions 13 and 17 replaced by Dap |

| T13,20Dap | KKK-PARVGLGI(Dap)TVLTMR(Dap)SWS-KKK | Threonines at positions 13 and 20 replaced by Dap |

| T17,20Dap | KKK-PARVGLGITTVL(Dap)MR(Dap)SWS-KKK | Threonines at positions 17 and 20 replaced by Dap |

| T13,17,20Dap | KKK-PARVGLGI(Dap)TVL(Dap)MR(Dap)SWS-KKK | Threonines at positions 13, 17, and 20 replaced by Dap |

Data sourced from a study on modified synthetic channel-forming peptides. nih.gov

Table 2: Summary of Research Findings on Dap Incorporation in Peptides

| Area of Study | Peptide Context | Key Structural/Functional Finding | Reference |

|---|---|---|---|

| Channel Pore Modification | Synthetic channel-forming peptides (CFPs) | Dap substitution for threonine increased current conductance but did not improve ion selectivity; the α-helical structure was retained. | nih.govresearchgate.net |

| pH Sensitivity | Linear cationic amphipathic peptides | Incorporation of Dap leads to significant conformational changes in response to pH shifts (pH 5-7) due to the lowered pKa of its β-amino group. | nih.gov |

| Antifouling Properties | Zwitterionic peptides for biosensors | Peptides with Dap exhibited increased structural rigidity and a smaller dipole moment, enhancing antifouling performance. | acs.org |

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of 2,3-Diaminopropanoic Acid

The presence of multiple donor atoms (two nitrogens and two oxygens) in 2,3-diaminopropanoic acid underpins its effective ligand properties.

2,3-Diaminopropanoic acid typically acts as a bidentate or tridentate ligand. The primary chelation sites involve the carboxylate group and the nitrogen atoms of the two amino groups.

In many complexes, DAPRO coordinates with metal ions in a didentate fashion. A common binding mode involves the carboxylate group and the α-amino group (N²), forming a stable five-membered chelate ring. rsc.org For instance, in certain cobalt(III) complexes, the 2,3-diaminopropanoic acid zwitterion binds through the carboxylate and the N²-amine group, while the β-amino group (N³) remains uncoordinated and protonated. rsc.org This mode of coordination is crucial in synthetic strategies where the free amino group is available for further chemical modification.

The importance of this chelation is also evident in biological systems. L-2,3-diaminopropionic acid (L-Dap) is a key component of the siderophore staphyloferrin B, which is used by Staphylococcus aureus for iron acquisition. nih.gov Within the ferric-staphyloferrin B complex, L-Dap utilizes a carboxyl group oxygen and the nitrogen atom from the primary amine to contribute to the octahedral coordination of the iron(III) ion. nih.gov

The binding architecture of diamino acids, including DAPRO, has been categorized into distinct modes based on the positioning of negatively charged residues within the adenylation domain of nonribosomal peptide synthetases (NRPS). nih.gov One such mode, identified in the synthetase for the monobactam antibiotic sulfazecin, involves two critical aspartic acid residues that anchor the diamino acid substrate for subsequent enzymatic reactions. nih.gov

The stereochemistry of 2,3-diaminopropanoic acid plays a pivotal role in the structure and properties of the resulting metal complexes. The use of enantiomerically pure L- or D-isomers of DAPRO can lead to the formation of diastereomeric complexes with distinct characteristics.

The three-dimensional arrangement of chiral ligands around a metal center can induce stereogenicity at the metal ion itself, leading to different isomers, such as the Λ (lambda) and Δ (delta) forms in octahedral complexes. frontiersin.org The synthesis of cobalt(III) complexes using the (S)-isomer of DAPRO (L-DAPRO) from a related chiral aspartato complex proceeds stereoretentively, meaning the absolute configuration of the starting material dictates the configuration of the final product. rsc.org

The influence of stereoisomerism extends to the biological activity and physical properties of the metal complexes. A study on technetium-99m complexes with derivatives of 2,3-diaminopropanoic acid demonstrated that minor configurational changes between stereoisomers resulted in drastically different renal handling and biodistribution. nih.gov Similarly, research on diastereomeric ligands for the separation of americium(III) and lanthanide(III) ions revealed noticeable differences in their extraction selectivity, underscoring the significant effect of stereoisomerism on complex formation and function. nih.gov

Metal Complex Synthesis and Characterization

The synthesis of metal complexes with 2,3-diaminopropanoic acid often involves the reaction of a suitable metal salt with the ligand under controlled pH and temperature conditions. Characterization is typically performed using techniques such as X-ray crystallography, elemental analysis, and various spectroscopic methods.

The synthesis of chiral cobalt(III) complexes with 2,3-diaminopropanoic acid has been achieved through efficient and stereoretentive methods. rsc.org One notable synthesis starts with a didentate aspartato complex, such as Λ-[(en)₂Co(S-Asp(OH)O)]²⁺. The unbound β-carboxyl group of the aspartate ligand is converted into an amine group via a Curtius rearrangement, yielding the corresponding Λ-[(en)₂Co(S-A₂pr(H⁺)O)]³⁺ complex without altering the stereochemistry at the cobalt center or the chiral carbon. rsc.org

A more general approach to synthesizing Co(III) complexes involves the oxidation of a Co(II) salt in the presence of the ligand. This can be accomplished by bubbling air through a reaction mixture containing, for example, cobalt(II) acetate (B1210297) and the ligand in a suitable solvent at an elevated temperature. mdpi.com The resulting complexes can then be isolated as crystalline solids. rsc.orgresearchgate.net

Table 1: Synthesis of a Chiral Cobalt(III)-DAPRO Complex

| Starting Material | Key Reaction Step | Product | Stereochemistry | Reference |

|---|

Copper(II) ions readily form complexes with 2,3-diaminopropanoic acid. researchgate.net The formation of these complexes is often visually indicated by a color change in the solution as the ligand displaces water molecules from the coordination sphere of the aqueous copper(II) ion. youtube.com The synthesis typically involves mixing an aqueous solution of a copper(II) salt, like copper(II) sulfate (B86663), with a solution of 2,3-diaminopropanoic acid. researchgate.netyoutube.com The resulting complexes can be isolated from the solution. While specific synthetic details for Cu(II)-DAPRO are not extensively documented in the provided context, general methods for synthesizing copper(II) complexes with N,O-donor ligands involve reacting the ligand with a copper(II) salt in a solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The stoichiometry and coordination geometry of the final product depend on the reaction conditions and the molar ratio of the reactants.

Complexes of 2,3-diaminopropanoic acid have also been prepared with less common metals like rhenium and vanadium, often for applications in radiopharmacy or catalysis.

Rhenium(I) Complexes: Rhenium(I) forms stable organometallic complexes, typically featuring a cis-[Re(CO)₂]⁺ or fac-[Re(CO)₃]⁺ core. researchgate.netrsc.orgnih.gov The synthesis of a Rhenium(I) dicarbonyl complex with rac-2,3-diaminopropionic acid has been reported. researchgate.net General synthetic routes to such complexes involve the substitution of labile ligands, like halides or solvent molecules, from a suitable rhenium precursor. rsc.org These complexes are often aerobically stable and can be prepared in high yield. rsc.org

Oxovanadium(IV) Complexes: Oxovanadium(IV) complexes, characterized by the vanadyl ion (VO²⁺), have been synthesized using Schiff base ligands derived from 2,3-diaminopropionic acid. tandfonline.comresearchgate.netnih.gov In one example, a phenylalanine analogue containing 2,3-diaminopropionic acid was condensed with salicylaldehyde (B1680747) to form a Schiff base. This ligand was then reacted with vanadyl sulfate (VOSO₄·5H₂O) in an ethanol/water mixture to precipitate the grey solid oxovanadium(IV) complex. tandfonline.com Characterization using techniques like IR spectroscopy and density functional theory (DFT) calculations indicated a tetracoordinated complex where the vanadium atom is bound to two phenolate (B1203915) oxygens and two imine nitrogens of the ligand. tandfonline.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| 2,3-Diaminopropanoic acid | DAPRO, Dpr, A₂pr |

| 2,3-Diaminopropanoic acid hydrochloride | C₃H₈N₂O₂·HCl |

| Cobalt(III) | Co(III) |

| Copper(II) | Cu(II) |

| Rhenium(I) | Re(I) |

| Oxovanadium(IV) | VO²⁺ |

| Vanadyl sulfate | VOSO₄ |

| Ethylenediamine | en |

| Aspartato | Asp |

| Technetium-99m | ⁹⁹ᵐTc |

| Americium(III) | Am(III) |

Applications of 2,3-Diaminopropanoic Acid Metal Complexes in Research

Metal complexes of 2,3-diaminopropanoic acid (DAP) have garnered significant interest in various fields of chemical research. The presence of multiple coordination sites—the carboxylate group and two amino groups—allows DAP to form stable and structurally diverse complexes with a range of metal ions. These complexes are not merely of structural interest; they exhibit functional properties that are actively being explored for applications in catalysis, stereochemistry, and biochemistry.

Catalytic Activity (e.g., Electrocatalysis in Water Oxidation)

The development of efficient and robust catalysts for water oxidation is a critical goal in the pursuit of clean energy technologies. Metal complexes incorporating 2,3-diaminopropanoic acid have emerged as promising candidates in this area, particularly in the field of electrocatalysis.

Detailed research has focused on copper(II) complexes with small peptides that feature a 2,3-diaminopropanoic acid (dap) branching unit. nih.gov These complexes have been shown to act as homogeneous catalysts for electrocatalytic water oxidation, a process that involves proton-coupled electron transfer (PCET). nih.govresearchgate.net The structure of the peptide ligand bound to the copper center is crucial for the catalytic performance. For instance, two mononuclear Cu(II) complexes with tetrapeptides incorporating an L-2,3-diaminopropionic acid branching unit were studied. nih.gov The study compared a complex with a C-terminal glycine (B1666218) (Gly) extension of the dap unit (named 3G) to one with a C-terminal histidine (His) extension (named 2GH). nih.gov

The results indicated that the nature of the C-terminal amino acid significantly influences the catalyst's efficiency. The complex with the histidine extension (2GH) exhibited superior performance, which was attributed to a favorable proton-π interaction. researchgate.net This interaction lowers the pKa value for the deprotonation of the Cu(III) intermediate and, consequently, enhances the catalytic turnover frequency (TOF). nih.gov At a pH of 11, the TOF for the 2GH complex was more than double that of the 3G complex, highlighting the tunability of these catalysts through subtle ligand modification. nih.govresearchgate.net

| Complex | Peptide Ligand | pKa (Cu(III)H-2L) | Turnover Frequency (TOF) at pH 11 (s⁻¹) |

|---|---|---|---|

| Cu(II)-3G | Tetrapeptide with C-terminal Glycine | 9.98 | 24 |

| Cu(II)-2GH | Tetrapeptide with C-terminal Histidine | 9.36 | 53 |

These findings demonstrate that 2,3-diaminopropanoic acid can serve as a critical structural scaffold in designing molecular catalysts for complex multi-electron processes like water oxidation. nih.gov The branched nature of the dap unit allows for the systematic modification of the ligand environment around the metal center, providing a powerful tool for optimizing catalytic activity. nih.govresearchgate.net

Chirality Transfer and Asymmetric Catalysis

The intrinsic chirality of 2,3-diaminopropanoic acid makes it a valuable component in the field of asymmetric catalysis, where the goal is to create chiral products with high enantioselectivity. Metal complexes containing DAP can act as chiral synthons, transferring their stereochemical information during a chemical reaction.

Efficient syntheses have been developed for chiral cobalt(III) complexes featuring 2,3-diaminopropanoic acid (referred to as A₂pr in the study). rsc.org In these complexes, the DAP molecule acts as a didentate ligand, binding to the cobalt center through its carboxylate and N²-amine groups, while the N³-amino group remains available for further chemical transformation. rsc.org

A key finding is the ability to perform stereoretentive synthesis. For example, chiral didentate aspartato complexes of cobalt(III) were used as precursors. The unbound β-carboxyl group of the aspartate ligand was converted into an amine via a Curtius rearrangement, yielding the corresponding 2,3-diaminopropanoato complex without altering the stereochemical configuration at the cobalt center. rsc.org This process allows for the creation of specific diastereoisomers of the DAP complex, such as Λ(+)₅₇₈- and Δ(–)₅₇₈-[(en)₂Co(S-A₂pr(H⁺)O)]Cl₃·H₂O. rsc.org

These chiral cobalt-DAP complexes are not just end products but serve as intermediates for synthesizing other valuable chiral molecules. For instance, the enantiopure amino acid (+)-(S)-2-amino-3-(dimethylamino)propanoic acid was produced from a cobalt-DAP complex after methylation of the N³-amine and subsequent reductive removal of the cobalt(III) metal, which acts as a protecting group. rsc.org This strategy showcases how the metal complex facilitates the transfer of chirality from the initial DAP ligand to the final product.

Probing Protein Function

Derivatives of 2,3-diaminopropanoic acid are synthesized and utilized as molecular probes to investigate the structure and function of proteins and other biological macromolecules. nih.govresearchgate.net By incorporating DAP into peptides or other structures, researchers can introduce unique chemical handles or structural features to study biological processes.

An efficient and cost-effective synthesis has been reported for N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, a derivative with orthogonal protecting groups. nih.govresearchgate.net The orthogonal nature of these protecting groups (Boc and Cbz) means that one can be removed without affecting the other, allowing for selective chemical modifications at either the alpha- or beta-nitrogen. This versatility is crucial for its use as a probe in protein studies. nih.govnih.gov The synthesis starts from a commercially available protected aspartic acid derivative and uses a Curtius rearrangement to introduce the beta-nitrogen. nih.govresearchgate.net

A specific application of L-2,3-diaminopropionic acid (L-Dap) is seen in the study of siderophores, which are iron-chelating compounds produced by microorganisms. nih.gov L-Dap is a critical, iron-liganding component of the siderophore staphyloferrin B, produced by Staphylococcus aureus. nih.gov The carboxyl group oxygen and the primary amine's nitrogen atom from the L-Dap unit contribute two of the six coordination sites that bind to iron in the ferric-staphyloferrin B complex. nih.gov The synthesis of L-Dap is essential for the production of the siderophore, and mutating the genes responsible for L-Dap synthesis blocks the production of staphyloferrin B. nih.gov This highlights L-Dap's direct role in the function of this iron-acquisition system.

Development of Chiral Ligands

The structural characteristics of 2,3-diaminopropanoic acid make it an excellent building block for the design and synthesis of novel chiral ligands for metal-catalyzed reactions. Its ability to coordinate with metals in a well-defined stereochemical manner is fundamental to this application.

As previously mentioned, chiral cobalt(III) complexes where 2,3-diaminopropanoic acid acts as a didentate ligand have been synthesized. rsc.org These stable complexes can be considered as fully formed chiral ligands themselves, where the metal is an integral part of the ligand's rigid structure. The chirality is centered at both the carbon atom of the amino acid and, often, at the metal center itself due to the specific arrangement of the ligands. rsc.org

Furthermore, the development of synthetic strategies to create orthogonally protected derivatives of L-Dap is crucial for its incorporation into more complex ligand structures, such as custom peptides or macrocycles. nih.gov A synthetic route was developed to prepare Nα-Fmoc-Nβ-Boc and Nα-Fmoc-Nβ-Tosyl protected L-Dap methyl esters. nih.gov The use of orthogonal protecting groups like Fmoc, Boc, and Tosyl allows for a stepwise and controlled synthesis of larger molecules where the chiral Dap unit is precisely positioned to influence the coordination environment of a target metal ion. nih.gov This approach preserves the chirality of the starting material throughout the synthetic sequence, ensuring the final ligand is enantiopure. nih.gov These custom-built chiral ligands are essential for advancing the field of asymmetric catalysis. researchgate.net

Advanced Analytical Techniques in 2,3 Diaminopropanoic Acid Research

Chromatographic and Spectroscopic Characterization

Chromatographic and spectroscopic methods are cornerstones for identifying and quantifying 2,3-diaminopropanoic acid hydrochloride. They provide critical data on purity, concentration, and molecular structure.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids like 2,3-diaminopropanoic acid. Due to the lack of a strong chromophore in the molecule, derivatization is required to introduce a fluorescent or UV-absorbing tag, thereby enhancing detection sensitivity. nih.gov This process involves reacting the amino groups of DAP with a labeling reagent prior to chromatographic separation, typically using a reversed-phase (RP-HPLC) column.

Common derivatizing agents include:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization method for analyzing biogenic amines. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Another popular reagent that reacts with both primary and secondary amines to yield stable, fluorescent derivatives.

Diethyl Ethoxymethylenemalonate (DEEMM): This reagent reacts with amino groups to form stable derivatives that can be detected by UV absorbance.

The resulting derivatized compound is then separated on an HPLC column and detected by a fluorescence or UV detector. The retention time is used for identification, and the peak area is used for quantification against a standard.

Table 1: HPLC Derivatization Agents for Amino Acid Analysis

| Derivatization Agent | Abbreviation | Detection Method | Target Amines |

| o-Phthaldialdehyde | OPA | Fluorescence | Primary |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence | Primary & Secondary |

| Diethyl Ethoxymethylenemalonate | DEEMM | UV Absorbance | Primary & Secondary |

Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of 2,3-diaminopropanoic acid and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF): This technique is particularly useful for analyzing large molecules, such as peptides or proteins, that incorporate 2,3-diaminopropanoic acid. nih.govuci.edu In MALDI, the sample is co-crystallized with a matrix and ionized by a laser, with the time-of-flight analyzer separating ions based on their mass-to-charge ratio. nih.gov The TOF/TOF capability allows for tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to provide detailed structural information, confirming the amino acid sequence of a peptide. youtube.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is highly effective for analyzing smaller molecules and peptides. Research has demonstrated the use of ESI-MS to confirm the successful incorporation of DAP into proteins. nih.gov Tandem mass spectrometry (MS/MS) following ESI can be used to fragment the molecule, and the resulting fragmentation pattern provides definitive structural proof, such as confirming the formation of an amide bond involving DAP. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 2,3-diaminopropanoic acid must first be derivatized to increase its volatility. This technique provides high chromatographic resolution and is a classic method for amino acid analysis.

Table 2: Mass Spectrometry Techniques in 2,3-Diaminopropanoic Acid Research

| Technique | Abbreviation | Common Application | Key Information Provided |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight | MALDI-TOF | Analysis of peptides and proteins containing DAP. | Molecular weight of large molecules, peptide sequencing (with TOF/TOF). uci.eduyoutube.com |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Confirmation of DAP incorporation into proteins and peptides. | Molecular weight, structural confirmation via fragmentation (MS/MS). nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Quantitative analysis of DAP after derivatization. | Identification and quantification based on retention time and mass spectrum. |

NMR spectroscopy is a primary method for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C-NMR are used to confirm the identity and purity of 2,3-diaminopropanoic acid and its derivatives. chemicalbook.comnih.gov